molecular formula C16H16ClN3 B1419694 4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride CAS No. 1189872-59-0

4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride

Cat. No.: B1419694
CAS No.: 1189872-59-0
M. Wt: 285.77 g/mol
InChI Key: GPXTVQWSIGIDGT-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride is a heterocyclic compound that combines a naphthalene moiety with an imidazo[4,5-C]pyridine structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The primary target of the compound 4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride is currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary target, it is challenging to summarize the affected biochemical pathways and their downstream effects. The compound this compound may influence various biochemical pathways, but this requires further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include temperature, pH, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[4,5-C]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts alkylation or acylation reaction, where naphthalene is reacted with the imidazo[4,5-C]pyridine core in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the imidazo[4,5-C]pyridine ring, potentially converting it to a dihydro or tetrahydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Dihydro or tetrahydro derivatives of the imidazo[4,5-C]pyridine ring.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of both the naphthalene and imidazo[4,5-C]pyridine moieties contributes to its biological activity.

Industry

Industrially, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Naphthalen-1-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride
  • 4-(Phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride
  • 4-(Biphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride

Uniqueness

Compared to similar compounds, 4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride is unique due to the position of the naphthalene moiety, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound allows for distinct interactions with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

4-naphthalen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)15-16-14(7-8-17-15)18-10-19-16;/h1-6,9-10,15,17H,7-8H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXTVQWSIGIDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC4=CC=CC=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride
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4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride
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4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride
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4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride
Reactant of Route 5
4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride
Reactant of Route 6
4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride

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